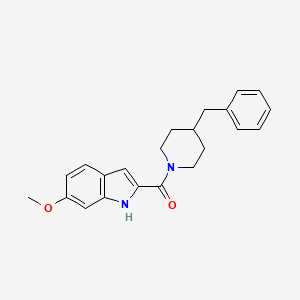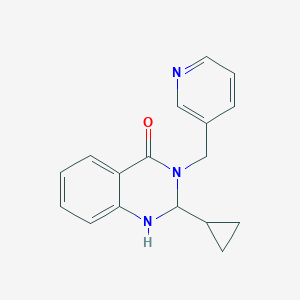![molecular formula C17H27N3O2S B7535724 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7535724.png)
1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one, also known as MPTP, is a chemical compound that has been used in scientific research for its unique properties. MPTP is a synthetic compound that has been found to be useful in a variety of applications, including drug discovery and medical research.
Wirkmechanismus
1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one is metabolized in the brain to form MPP+, a toxic compound that selectively damages dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one-induced Parkinsonism has been found to closely resemble human Parkinson's disease, making it a valuable tool for studying the disease. 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one has also been used to study the effects of various drugs and treatments on Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons and its close resemblance to human Parkinson's disease. However, 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one can also be toxic and difficult to handle, making it important to use proper safety precautions.
Zukünftige Richtungen
There are several future directions for research involving 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one, including developing new treatments for Parkinson's disease, studying the role of oxidative stress in neurodegenerative diseases, and investigating the potential use of 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one in other areas of medical research.
In conclusion, 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one, or 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one, is a synthetic compound that has been used in scientific research for its ability to selectively damage dopaminergic neurons and closely resemble human Parkinson's disease. While 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one has several advantages for lab experiments, it is important to use proper safety precautions due to its toxicity. Future research involving 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one could lead to new treatments for Parkinson's disease and a better understanding of neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one involves several steps, including the reaction of 2-(methylthio)thiazole with 1-(4-bromobutyl)-4-morpholinopiperidine to form the intermediate product. The intermediate product is then reacted with 1-chloropropan-3-one to produce 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one has been used in scientific research for its ability to selectively damage dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animal models. This has been useful in studying the mechanisms of Parkinson's disease and developing potential treatments.
Eigenschaften
IUPAC Name |
1-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(2-1-16-18-6-14-23-16)20-8-4-15(5-9-20)3-7-19-10-12-22-13-11-19/h6,14-15H,1-5,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMZORNCXAVWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN2CCOCC2)C(=O)CCC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)

![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)
![4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)

![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![N-[(4-methylmorpholin-2-yl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535701.png)
![2-[(4-Cyclopropyl-1,4-diazepan-1-yl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7535708.png)


![N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7535714.png)
![1-(2-methoxyphenyl)-N-[(4-methylmorpholin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535719.png)
![(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535731.png)